6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, they have also been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple, and the ring system is isoelectronic with that of purines . Specific structural analysis for “6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine” was not found in the available literature.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse, and they have found numerous applications in medicinal chemistry . Specific chemical reactions for “this compound” were not found in the available literature.Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound . Specific physical and chemical properties for “this compound” were not found in the available literature.Scientific Research Applications
Antimicrobial Activities
Research indicates that derivatives of chromeno[1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activities. For instance, Okasha et al. (2016) synthesized a series of chromene molecules, including 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine derivatives, which demonstrated promising antibacterial activities against selected microorganisms in comparison to reference antimicrobial agents (Okasha et al., 2016). The structure-activity relationship studies confirmed the potent antimicrobial activity of these compounds.
Tuberculostatic Activity
Furthermore, derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine, structurally related to the compound , have been synthesized and evaluated for tuberculostatic activity. Titova et al. (2019) synthesized structural analogs of a known antituberculous agent and found that these compounds exhibited tuberculostatic activity, highlighting the potential of these derivatives in the treatment of tuberculosis (Titova et al., 2019).
Synthesis and Characterization
On the synthetic front, the work by Lashmanova et al. (2019) on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines provides insights into the chemical properties and potential synthetic pathways that could be relevant for the synthesis and functionalization of the compound (Lashmanova et al., 2019).
Antimicrobial and Insecticidal Activities
Additional research by El-Agrody et al. (2011) on 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and their derivatives also demonstrated antimicrobial activities, further underscoring the potential of these compounds in developing new antimicrobial agents (El-Agrody et al., 2011).
Mechanism of Action
The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its biological target . Specific mechanisms of action for “6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine” were not found in the available literature.
Safety and Hazards
The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound . Specific safety and hazard information for “6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine” were not found in the available literature.
Future Directions
The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines are promising, with many different applications reported over the years in different areas of drug design . Specific future directions for “6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine” were not found in the available literature.
Properties
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-3-31-18-11-10-15(13-19(18)30-2)24-21-22(16-7-4-5-8-17(16)32-24)28-25-26-14-27-29(25)23(21)20-9-6-12-33-20/h4-14,23-24H,3H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPDYUZNSONSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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